Phosphatidylserine (bovine)

Beschreibung

BenchChem offers high-quality Phosphatidylserine (bovine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphatidylserine (bovine) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

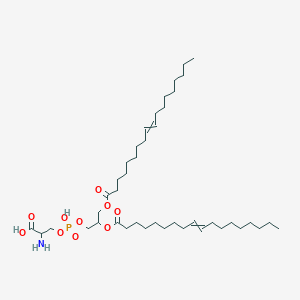

IUPAC Name |

2-amino-3-[2,3-di(octadec-9-enoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBFLCSPLLEDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78NO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Bovine Phosphatidylserine in the Apoptosis Signaling Pathway: A Technical Guide

Introduction: The Elegance of Cellular Suicide and the "Eat-Me" Signal

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2][3] Unlike necrosis, which is a chaotic response to acute injury, apoptosis is an orderly, energy-dependent cascade of molecular events.[4][5] A key feature of this process is the silent and efficient removal of apoptotic cells by phagocytes, preventing inflammation and autoimmune reactions.[1] This clearance is mediated by a variety of signals on the dying cell's surface, the most prominent of which is the exposure of phosphatidylserine (PS).[1][6][7]

In healthy, viable cells, the plasma membrane exhibits a stark asymmetry; aminophospholipids like phosphatidylserine are actively confined to the inner, cytosolic leaflet.[4][8][9] This asymmetry is maintained by ATP-dependent enzymes called "flippases".[9][10] During the execution phase of apoptosis, this organization collapses. Caspase activation leads to both the inactivation of flippases and the activation of enzymes called "scramblases," which non-specifically randomize the distribution of phospholipids across the membrane bilayer.[4][8][9][10][11] The result is the appearance of PS on the outer surface of the cell, where it acts as a potent "eat-me" signal, flagging the cell for engulfment by phagocytes.[4][8][10]

Bovine-derived phosphatidylserine is frequently utilized in research settings to probe these mechanisms. Its biochemical properties and commercial availability make it a standard reagent for creating liposomes that mimic the surface of apoptotic cells or for use in competitive binding assays to dissect the function of PS-binding proteins and receptors. This guide provides a technical overview of the role of PS in apoptosis, detailing the molecular machinery of its externalization and subsequent recognition, and provides field-proven protocols for its study.

Part 1: The Molecular Machinery of PS Externalization

The translocation of PS from the inner to the outer leaflet of the plasma membrane is not a passive event but a tightly regulated process orchestrated by a trio of enzyme classes.

-

Flippases: These P4-type ATPases (e.g., ATP11A and ATP11C) actively pump PS and phosphatidylethanolamine (PE) from the outer to the inner leaflet, consuming ATP to maintain membrane asymmetry in healthy cells.[4][10] During apoptosis, executioner caspases (like caspase-3) cleave and inactivate these flippases, halting the inward transport of PS.[4][8][11]

-

Floppases: Members of the ABC transporter family, these enzymes perform the opposite function, moving lipids from the inner to the outer leaflet. While less specific for PS, their activity contributes to the overall lipid distribution.

-

Scramblases: These enzymes, such as Xkr8, are the key executioners of PS exposure.[9] In healthy cells, they are inactive. Upon apoptotic signaling, caspase-3 cleaves and activates Xkr8, which then facilitates the rapid, bidirectional, and ATP-independent movement of phospholipids between the two leaflets, leading to the equilibration of PS on the cell surface.[4][8][9][11]

This coordinated inactivation of flippases and activation of scramblases ensures a robust and irreversible display of the "eat-me" signal, committing the cell to its fate.

Diagram: PS Translocation During Apoptosis

This diagram illustrates the change in phosphatidylserine (PS) distribution on the plasma membrane of a healthy cell versus a cell undergoing apoptosis.

Caption: State of Phosphatidylserine (PS) in healthy vs. apoptotic cells.

Part 2: Detection of Exposed PS - The Annexin V Assay

The gold standard for detecting PS externalization is the Annexin V binding assay, often analyzed via flow cytometry or fluorescence microscopy.[2][3] Annexin V is a cellular protein that has a high, calcium-dependent affinity for phosphatidylserine.[12][13]

Causality Behind the Method: The choice of Annexin V is based on its exquisite specificity for PS.[13] By conjugating Annexin V to a fluorophore (like FITC), researchers can visually identify and quantify cells that have begun apoptosis.[2] The assay is typically performed in a binding buffer containing calcium ions (Ca²⁺), as Ca²⁺ is an absolute requirement for Annexin V to adopt the correct conformation to bind PS.[12][13] To distinguish early apoptotic cells (intact membrane) from late apoptotic or necrotic cells (compromised membrane), a nuclear stain like Propidium Iodide (PI) or 7-AAD is co-incubated.[5][14][15] Healthy and early apoptotic cells exclude these dyes, while cells with permeable membranes will stain positive.[5][16]

Field-Proven Protocol: Annexin V/PI Staining for Flow Cytometry

This protocol provides a robust methodology for quantifying apoptosis in a suspension cell culture (e.g., Jurkat cells).

1. Induction of Apoptosis:

-

Seed cells at a density of 0.5 x 10⁶ cells/mL.

-

Induce apoptosis using a known agent (e.g., 1-2 µM staurosporine or 2-4 µg/mL camptothecin for 4 hours).[14] Include an untreated or vehicle-treated sample as a negative control.

-

Expert Insight: The timing is critical. Apoptosis is a dynamic process; time-course experiments are recommended to capture the peak of early apoptosis before widespread secondary necrosis occurs.

2. Cell Preparation:

-

Harvest ~1-5 x 10⁵ cells per sample by centrifugation at 300 x g for 5 minutes.

-

Gently decant the supernatant.

-

Wash cells once with 1 mL of cold 1X PBS to remove residual media. Centrifuge again and decant.

-

Expert Insight: All washing and subsequent steps should be performed on ice or at 4°C to halt the progression of apoptosis and preserve cell integrity.[14]

3. Staining:

-

Prepare 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of fluorophore-conjugated Annexin V (e.g., FITC, PE, or APC).

-

Add 5 µL of a viability dye solution (e.g., Propidium Iodide at 50 µg/mL).[14]

-

Gently vortex and incubate for 15-20 minutes at room temperature, protected from light.

-

Trustworthiness Check: Proper controls are non-negotiable. Prepare three additional control samples: unstained cells, cells stained only with Annexin V, and cells stained only with PI. These are essential for setting voltage and compensation on the flow cytometer.

4. Data Acquisition:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells, as the Annexin V binding is reversible.

-

Analyze immediately (within 1 hour) by flow cytometry. Excite FITC with a 488 nm laser and collect emission around 530 nm; excite PI and collect emission above 650 nm.[14]

Data Interpretation

The flow cytometry data is typically displayed as a dot plot, which can be divided into four quadrants:

| Quadrant | Annexin V Staining | PI Staining | Cell Population |

| Lower-Left (LL) | Negative | Negative | Healthy, viable cells |

| Lower-Right (LR) | Positive | Negative | Early apoptotic cells |

| Upper-Right (UR) | Positive | Positive | Late apoptotic/necrotic cells |

| Upper-Left (UL) | Negative | Positive | Necrotic cells/debris |

Table 1: Interpretation of Annexin V / PI Flow Cytometry Data.[5][16]

Part 3: The Efferocytosis Signaling Pathway

The exposure of PS is the first step in a larger process known as efferocytosis—the engulfment of apoptotic cells.[17] This is not a simple binding event but an active signaling cascade within the phagocyte (e.g., a macrophage). Phagocytes utilize a suite of receptors that can recognize PS either directly or indirectly via bridging proteins.

Direct Recognition:

-

TIM-4 (T-cell immunoglobulin and mucin domain-containing 4): A receptor expressed on macrophages that directly binds PS and is primarily involved in tethering the apoptotic cell to the phagocyte.[18][19]

-

BAI1 (Brain-specific angiogenesis inhibitor 1): A G-protein coupled receptor that recognizes PS and activates a downstream signaling cascade involving the adaptor protein ELMO1 and the guanine nucleotide exchange factor Dock180, leading to Rac1 activation and cytoskeletal rearrangement for engulfment.[17]

-

Stabilin-2: Another receptor that can directly bind PS and also utilizes the ELMO1-Dock1 module.[17]

Indirect Recognition (via Bridging Molecules):

-

Gas6 and Protein S: These soluble proteins bind to PS on the apoptotic cell and then bridge to TAM family receptors (Tyro3, Axl, MerTK) on the phagocyte, initiating downstream signaling.[17][20]

-

MFG-E8: Binds to PS and simultaneously to αvβ3/αvβ5 integrins on the phagocyte, triggering uptake.[17][18][20]

The engagement of these receptor systems culminates in the activation of small GTPases like Rac1, which orchestrate the actin polymerization required to form a phagocytic cup and internalize the apoptotic cell.[17][20] This process is immunologically silent and often triggers the release of anti-inflammatory cytokines like TGF-β and IL-10 from the macrophage.[1]

Diagram: PS-Mediated Efferocytosis Pathway

This diagram shows the signaling cascade initiated when a phagocyte recognizes phosphatidylserine on an apoptotic cell.

Caption: Key signaling pathways in PS-mediated phagocytosis (efferocytosis).

Conclusion

The externalization of phosphatidylserine is a cornerstone of the apoptotic process, serving as the primary signal for a cell's peaceful removal. Understanding the molecular choreography—from caspase-mediated scramblase activation to the intricate receptor signaling on phagocytes—is critical for researchers in fields ranging from immunology to oncology and neurodegeneration. The use of reagents like bovine PS and standardized assays such as Annexin V/PI flow cytometry provides a powerful and quantitative toolkit to investigate this fundamental pathway. The integrity of these experiments hinges on a deep understanding of the causality behind each step and the implementation of self-validating controls, ensuring that the data generated is both accurate and trustworthy.

References

-

Chen, Q., & You, F. (2021). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Cell and Developmental Biology. [Link]

-

Fadok, V. A., Bratton, D. L., Frasch, S. C., Warner, M. L., & Henson, P. M. (1998). The role of phosphatidylserine in recognition of apoptotic cells by phagocytes. Cell Death and Differentiation. [Link]

-

Kim, H. J., Lee, J. Y., Kim, H. S., & Park, J. H. (2001). Phosphatidylserine induces apoptosis in adherent cells. Apoptosis. [Link]

-

Todt, J. C., Hu, T., & Curtis, J. L. (2004). Phosphatidylserine recognition by phagocytes: a view to a kill. Journal of Leukocyte Biology. [Link]

-

Savill, J., & Fadok, V. (2007). New Phosphatidylserine Receptors: Clearance of Apoptotic Cells and More. Developmental Cell. [Link]

-

Chen, Q., & You, F. (2021). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Cell and Developmental Biology. [Link]

-

van der Veen, S., & de Vries, C. J. M. (2022). Dynamics of phagocytosis mediated by phosphatidylserine. Biochemical Society Transactions. [Link]

-

Fadok, V. A. (2003). Phosphatidylserine receptor and apoptosis: consequences of a non-ingested meal. Arthritis Research & Therapy. [Link]

-

Reutelingsperger, C. P., & van Heerde, W. L. (1997). Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. Cellular and Molecular Life Sciences. [Link]

-

Fabisiak, J. P., Kagan, V. E., et al. (2000). Oxidative Signaling Pathway for Externalization of Plasma Membrane Phosphatidylserine During Apoptosis. CDC Stacks. [Link]

-

Muñoz-Pinedo, C. (2013). Mechanisms of apoptotic phosphatidylserine exposure. Cell Death & Disease. [Link]

-

ImmunoChemistry Technologies. (2016). Annexin V-FITC Apoptosis Assay Kit. ImmunoChemistry Technologies, LLC. [Link]

-

Hankins, H. M., Baldridge, R. D., & Graham, T. R. (2015). Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution. Traffic. [Link]

-

ResearchGate. (n.d.). The process of phosphatidylserine exposure on the surface of apoptotic cells. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism of Annexin V binding with phosphatidylserine of cell membrane. ResearchGate. [Link]

-

Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE. [Link]

-

Koopman, G., Reutelingsperger, C. P., Kuijten, G. A., Keehnen, R. M., Pals, S. T., & van Oers, M. H. (1994). Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. Blood. [Link]

-

Hoffmann, P. R., deCathelineau, A. M., Ogden, C. A., et al. (2001). Phosphatidylserine (PS) induces PS receptor–mediated macropinocytosis and promotes clearance of apoptotic cells. Journal of Cell Biology. [Link]

-

Zhang, Y., He, Y., Wang, Z., & Yang, X. (2009). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). Mechanism for engulfment signaling initiation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. ResearchGate. [Link]

-

ResearchGate. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. ResearchGate. [Link]

-

ResearchGate. (n.d.). Two-Step Engulfment of Apoptotic Cells. ResearchGate. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Kinchen, J. M., & Ravichandran, K. S. (2002). Engulfment mechanism of apoptotic cells. Current Opinion in Cell Biology. [Link]

-

Shacham-Silverberg, V., Sar Shalom, L., et al. (2018). Phosphatidylserine is a marker for axonal debris engulfment but its exposure can be decoupled from degeneration. Cell Death & Disease. [Link]

-

Thayyullathil, F., Chathoth, S., & Galadari, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]

-

ResearchGate. (n.d.). The role of phosphatidylserine in recognition of apoptotic cells by phagocytes. ResearchGate. [Link]

-

Wei, X., Yang, K., et al. (2021). Phosphatidylserine released from apoptotic cells in tumor induces M2-like macrophage polarization through the PSR-STAT3-JMJD3 axis. Cancer Letters. [Link]

-

MDPI. (2023). Studies of Akt/mTOR–Autophagy–Apoptosis Crosstalk in Human Gingival Fibroblasts Around New Digital Processed Dental Composites. MDPI. [Link]

Sources

- 1. Phosphatidylserine receptor and apoptosis: consequences of a non-ingested meal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of Akt/mTOR–Autophagy–Apoptosis Crosstalk in Human Gingival Fibroblasts Around New Digital Processed Dental Composites | MDPI [mdpi.com]

- 4. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]

- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 6. The role of phosphatidylserine in recognition of apoptotic cells by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engulfment mechanism of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of apoptotic phosphatidylserine exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dynamics of phagocytosis mediated by phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phosphatidylserine released from apoptotic cells in tumor induces M2‐like macrophage polarization through the PSR‐STAT3‐JMJD3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphatidylserine recognition by phagocytes: a view to a kill - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Bovine Phosphatidylserine with Membrane Proteins

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the critical interactions between bovine phosphatidylserine (PS) and membrane proteins. Moving beyond basic principles, this document delves into the causality behind experimental choices, provides validated protocols, and offers insights into the functional consequences of these molecular partnerships.

Part 1: The Fundamental Role of Phosphatidylserine in Cellular Membranes

The Enigma of Asymmetry: PS as a Gatekeeper of Cellular Health

In healthy eukaryotic cells, the plasma membrane maintains a strictly asymmetric distribution of phospholipids. Phosphatidylserine, an anionic phospholipid, is almost exclusively sequestered to the inner, cytoplasmic leaflet.[1][2][3][4] This localization is not a passive state but an energy-dependent process maintained by enzymes called flippases (P4-type ATPases), which actively transport PS from the outer to the inner leaflet.[3][4][5] This asymmetry is fundamental to cellular function; the negative charge of PS on the inner leaflet serves as an electrostatic docking site for a multitude of signaling proteins.[1][2]

The controlled loss of this asymmetry is a critical signaling event. During apoptosis (programmed cell death), the activities of flippases decrease while enzymes called scramblases are activated.[3][6][7] Scramblases facilitate the rapid, bidirectional movement of phospholipids, leading to the exposure of PS on the outer leaflet of the cell membrane.[3][6] This externalized PS acts as a potent "eat-me" signal, flagging the apoptotic cell for recognition and engulfment by phagocytes, thus preventing inflammation.[6][8][9][10]

Why Bovine Phosphatidylserine in Research?

Bovine-derived PS, particularly from bovine cortex, has historically been a standard in research and early therapeutic formulations. Its fatty acid composition is similar to that of human PS, providing a physiologically relevant model for studying lipid-protein interactions. While recombinant and plant-derived sources are now common, understanding the extensive body of literature built upon bovine PS is crucial for contextualizing historical and ongoing research. When selecting a PS source, it is vital to consider the acyl chain composition (saturation and length), as this can influence membrane fluidity and the specificity of protein interactions.

Part 2: Mechanisms and Consequences of PS-Protein Interactions

The interaction between PS and proteins is a highly specific and regulated process, primarily mediated by conserved lipid-binding domains.

Key Protein Recognition Motifs

C2 Domains: These are one of the most well-characterized PS-binding modules.[1] Found in proteins like Protein Kinase C (PKC) and synaptotagmin, C2 domains typically bind to PS in a calcium-dependent manner.[11][12] Crystal structures reveal that Ca2+ ions form a bridge between the negatively charged phosphate group of PS and acidic residues within the C2 domain's binding pocket.[11][12] Specific residues within the calcium-binding loops of the C2 domain penetrate the membrane, providing additional hydrophobic interactions that stabilize the binding.[12]

γ-Carboxyglutamic Acid (Gla) Domains: Found in blood coagulation factors like Prothrombin, Factor V, and Factor VIII, Gla domains undergo a conformational change upon binding Ca2+, which allows them to interact specifically with negatively charged membrane surfaces rich in PS.

Lactadherin (MFG-E8): This glycoprotein contains a C2-like domain that binds to PS with high affinity and specificity, but in a calcium-independent manner.[13][14] This property makes lactadherin and its isolated C2 domain (LactC2) valuable research tools for detecting exposed PS without requiring the high calcium concentrations that could activate other cellular processes.[13][15]

Functional Ramifications of Binding

The binding of a protein to PS is rarely a static event; it is a trigger for profound functional changes:

-

Enzyme Activation: The classic example is Protein Kinase C (PKC). Upon an increase in intracellular Ca2+ and diacylglycerol (DAG), PKC translocates to the plasma membrane.[16] The binding of its C2 domain to PS, facilitated by Ca2+, correctly orients the enzyme, leading to its activation.[11][12][17] The concentration of PS in the membrane can cooperatively regulate PKC binding and modulate its substrate specificity.[17][18]

-

Signal Transduction Cascades: By recruiting signaling proteins to the membrane, PS acts as a scaffold for the assembly of signaling complexes. This is crucial for pathways involved in cell survival, proliferation, and differentiation.[19]

-

Apoptotic Cell Clearance: The exposure of PS on the cell surface initiates a signaling cascade for phagocytosis.[10][20] Receptors on phagocytes, either directly or via bridging molecules like Gas6 or Protein S, recognize the exposed PS, triggering the engulfment of the dying cell.[10]

Part 3: Experimental Methodologies: A Practical Guide

Studying the interaction between PS and membrane proteins requires a multi-faceted approach, combining in vitro reconstitution with in situ cellular analysis.

In Vitro Analysis: Liposome-Based Assays

Liposome binding assays are a cornerstone for quantifying the affinity and specificity of a protein for PS.[21][22] They allow for precise control over the lipid environment.

Table 1: Typical Lipid Compositions for Model Membranes

| Membrane Type | PC (%) | PE (%) | PS (%) | Cholesterol (%) | Purpose |

| Simple Negative | 80 | 0 | 20 | 0 | To test basic electrostatic interaction. |

| Apoptotic Mimic | 50 | 20 | 30 | 0 | Simulates the outer leaflet of an apoptotic cell. |

| Complex Inner Leaflet | 40 | 30 | 20 | 10 | More closely mimics a physiological inner membrane. |

| Negative Control | 100 | 0 | 0 | 0 | To demonstrate PS-specific binding. |

(PC: Phosphatidylcholine, PE: Phosphatidylethanolamine, PS: Phosphatidylserine)

Protocol 1: Liposome Preparation by Extrusion

Causality: This protocol is designed to produce large unilamellar vesicles (LUVs) of a defined size (~100-200 nm), which provides a consistent and reproducible surface for protein binding studies.[22][23] Lyophilization from cyclohexane creates a fluffy, easily hydratable lipid powder, superior to simple film hydration.[24][25]

-

Lipid Mixing: In a glass vial, combine the desired lipids (e.g., 80 mol% PC, 20 mol% Bovine PS) dissolved in chloroform.

-

Solvent Evaporation: Dry the lipid mixture under a stream of nitrogen gas to form a thin film. For complete solvent removal, place the vial under high vacuum for at least 2 hours.[25]

-

Lyophilization (Optional but Recommended): Re-suspend the lipid film in cyclohexane and freeze it using dry ice.[24] Lyophilize the frozen mixture overnight to produce a fine powder. This enhances hydration efficiency.[24][25]

-

Hydration: Add the desired aqueous buffer (e.g., HEPES-buffered saline) to the dried lipid powder to achieve a final lipid concentration of 5-10 mg/mL. The buffer temperature should be above the phase transition temperature of the lipids. Vortex vigorously to form multilamellar vesicles (MLVs).[25][26]

-

Extrusion: Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 0.1 µm). Pass the MLV suspension through the extruder 13-21 times.[23] This forces the lipids to reassemble into LUVs with a uniform size distribution.

-

Validation: The size of the liposomes can be verified using Dynamic Light Scattering (DLS).

Protocol 2: Liposome Co-sedimentation Assay

Causality: This centrifugation-based method provides a robust, semi-quantitative assessment of binding. High-speed centrifugation pellets the relatively heavy liposomes and any protein bound to them, separating them from unbound, soluble protein.

-

Binding Reaction: In a microcentrifuge tube, combine your purified protein of interest (e.g., 1-5 µM) with the prepared liposomes (e.g., 0.5-1 mM total lipid) in a suitable binding buffer. Include a negative control reaction with PC-only liposomes.

-

Incubation: Incubate the mixture at room temperature for 30-45 minutes to allow binding to reach equilibrium.[23]

-

Centrifugation: Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 22°C).[22]

-

Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

-

Quantification: Analyze equal volumes of the total reaction, supernatant, and resuspended pellet by SDS-PAGE and Coomassie staining or Western blotting. The amount of protein in the pellet fraction relative to the supernatant indicates the extent of binding.

Biophysical Approaches: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data on protein-lipid interactions, including association (kon) and dissociation (koff) rates.[27][28][29]

-

Methodology: A sensor chip (e.g., Biacore L1 chip) is coated with a lipid bilayer containing PS.[27][30] The protein of interest is flowed over the chip, and binding is detected as a change in the refractive index at the surface.[28][31]

-

Expertise: This technique is powerful but sensitive to artifacts.[32] Proper controls are critical, including running the protein over a control surface (e.g., PC-only bilayer) to subtract non-specific binding. The quality of the immobilized lipid layer is paramount for obtaining reliable data.[30][32]

In Situ Analysis: Probing Interactions in Cells

While in vitro assays are essential, validating these interactions within the complex environment of a living cell is the ultimate goal.

Proximity Ligation Assay (PLA): PLA is a highly specific and sensitive technique to visualize protein-lipid interactions in situ.[33][34][35]

-

Principle: The assay uses two primary antibodies: one against the protein of interest and one that recognizes the lipid headgroup (e.g., an anti-PS antibody). Secondary antibodies, each conjugated to a short DNA oligonucleotide, bind to the primary antibodies.[34][36] If the two targets are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.[33][34] This template is then amplified via rolling-circle amplification, and the product is detected with fluorescent probes. Each fluorescent spot represents a single interaction event.[36][37]

-

Trustworthiness: The requirement for dual recognition and proximity provides exceptional specificity, minimizing false positives that can occur with techniques like co-immunoprecipitation. It allows for the visualization of endogenous interactions at physiological expression levels.[33]

Part 4: Applications in Drug Development

Understanding PS-protein interactions is not merely an academic exercise; it has direct implications for therapeutics.

-

Targeting Apoptotic Cells: Drugs conjugated to PS-binding moieties can be specifically delivered to tumors, where apoptosis rates are high.

-

Anticoagulation: Since PS exposure on activated platelets is a key step in the coagulation cascade, molecules that block the interaction of clotting factors (like Factor V and VIII) with PS can act as potent anticoagulants.[38][39]

-

Viral Entry: Many viruses exploit PS exposure on the host cell surface, a process called "apoptotic mimicry," to gain entry.[19] Inhibiting the interaction between viral proteins and PS is a promising antiviral strategy.

Part 5: Conclusion and Future Directions

The interaction between phosphatidylserine and membrane proteins is a central hub for cellular regulation, governing processes from signal transduction to the clearance of dead cells. The methodologies outlined in this guide, from reconstituted liposome systems to advanced in situ imaging, provide a robust toolkit for dissecting these critical interactions. Future research will likely focus on integrating these techniques with advanced computational modeling and lipidomics to build a more dynamic and complete picture of how PS-protein interactions orchestrate cellular life and death.

References

-

Vance, J. E., & Tasseva, G. (2013). The distribution and function of phosphatidylserine in cellular membranes. Annual Review of Biophysics. Available at: [Link][1][40]

-

Fadok, V. A., & Chimini, G. (2001). The role of phosphatidylserine in recognition of apoptotic cells by phagocytes. Cell Death and Differentiation. Available at: [Link][6]

-

Orr, J. W., & Newton, A. C. (1992). Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding. Biochemistry. Available at: [Link][17]

-

Conesa-Zamora, P., et al. (2001). Identification of the Phosphatidylserine Binding Site in the C2 Domain that Is Important for PKCα Activation and in Vivo Cell Localization. Biochemistry. Available at: [Link][11][41]

-

Stanasila, L. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Journal of Biological Chemistry. Available at: [Link][42]

-

Wikipedia. (n.d.). Phosphatidylserine. Wikipedia. Available at: [Link][19]

-

Orr, J. W., & Newton, A. C. (1992). Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation. The Journal of Biological Chemistry. Available at: [Link][18]

-

Metware Biotechnology. (n.d.). Phosphatidylserine (PS): Structure, Functions, and Detection. MetwareBio. Available at: [Link][9]

-

Munnik, T., & Hellmann, I. (2021). Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays. Methods in Molecular Biology. Available at: [Link][21]

-

Jean, C., et al. (2001). Phosphatidylserine induces apoptosis in adherent cells. Apoptosis. Available at: [Link][43]

-

Mozsolits, H., & Aguilar, M. I. (2019). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. Methods in Molecular Biology. Available at: [Link][27]

-

LibreTexts Physics. (2022). 4.3: Protein-lipid Interactions. Physics LibreTexts. Available at: [Link][44]

-

Verdaguer, N., et al. (1999). Ca(2+) bridges the C2 membrane-binding domain of protein kinase Calpha directly to phosphatidylserine. The EMBO Journal. Available at: [Link][12]

-

Segawa, K., & Nagata, S. (2015). Phospholipids: Key Players in Apoptosis and Immune Regulation. Current Opinion in Immunology. Available at: [Link][10]

-

Fadok, V. A., et al. (2000). The role of phosphatidylserine in recognition of apoptotic cells by phagocytes. Cell Death and Differentiation. Available at: [Link][6]

-

Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link][28]

-

Wu, Y., et al. (2019). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Immunology. Available at: [Link][7]

-

Stoilova-McPhie, S., et al. (2002). Crystal Structure of the Bovine Lactadherin C2 Domain, a Membrane Binding Motif, Shows Similarity to the C2 Domains of Factor V and Factor VIII. Journal of Molecular Biology. Available at: [Link][38]

-

Anderluh, G., & Lakey, J. H. (2008). Surface Plasmon Resonance in Protein-Membrane Interactions. Current Protocols in Protein Science. Available at: [Link][30]

-

Malm, L. O., et al. (2013). Emerging methodologies to investigate lipid–protein interactions. Molecular and Cellular Endocrinology. Available at: [Link][32]

-

Stahelin, R. V. (2013). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Available at: [Link][29]

-

Kim, S. W., et al. (2005). The phosphatidylserine binding site of the factor Va C2 domain accounts for membrane binding but does not contribute to the assembly or activity of a human factor Xa-factor Va complex. Biochemistry. Available at: [Link][39]

-

Hoffmann, P. R., et al. (2001). Phosphatidylserine (PS) induces PS receptor–mediated macropinocytosis and promotes clearance of apoptotic cells. Journal of Cell Biology. Available at: [Link][20]

-

Chemistry For Everyone. (2023). How Can SPR Be Used To Analyze Membrane Protein Interactions? YouTube. Available at: [Link][31]

-

Re-Fernandez, C., et al. (2000). The chirality of phosphatidylserine and the activation of protein kinase C. The Journal of Biological Chemistry. Available at: [Link][45]

-

Laursen, L. S., et al. (2011). Bovine Lactadherin as a Calcium-independent Imaging Agent of Phosphatidylserine Expressed on the Surface of Apoptotic HeLa Cells. Journal of Histochemistry & Cytochemistry. Available at: [Link][13]

-

Burke, J. E. (2018). Studying protein–lipid interactions. ASBMB Today. Available at: [Link][46]

-

Wang, Y., et al. (2019). Assessing in situ phosphoinositide-protein interactions through fluorescence proximity ligation assay in cultured cells. STAR Protocols. Available at: [Link][33]

-

Kay, J. G., & Grinstein, S. (2011). Sensing Phosphatidylserine in Cellular Membranes. Sensors. Available at: [Link][15]

-

de la Torre, C., et al. (2023). Engineered Fluorescent Variants of Lactadherin C2 Domain for Phosphatidylserine Detection in Flow Cytometry. International Journal of Molecular Sciences. Available at: [Link][47]

-

Cheng, C. J., et al. (2019). Phosphatidylserine Asymmetry Promotes the Membrane Insertion of a Transmembrane Helix. Biophysical Journal. Available at: [Link][2]

-

Nguyen, D. B., et al. (2001). Protein Kinase C Activation Induces Phosphatidylserine Exposure on Red Blood Cells. Biochemistry. Available at: [Link][48]

-

Schlegel, R. A., & Williamson, P. (2016). Getting to the Outer Leaflet: Physiology of Phosphatidylserine Exposure at the Plasma Membrane. Physiological Reviews. Available at: [Link][3]

-

Fadeel, B., & Xue, D. (2009). The ins and outs of phospholipid asymmetry in the plasma membrane: roles in health and disease. Critical Reviews in Biochemistry and Molecular Biology. Available at: [Link][4]

-

Gonzalez-Espinosa, C., et al. (2015). Beyond apoptosis: the mechanism and function of phosphatidylserine asymmetry in the membrane of activating mast cells. Bioarchitecture. Available at: [Link][49]

-

YouTube. (2014). Protein kinase C. YouTube. Available at: [Link][16]

-

Whitlock, J. M., & Chernomordik, L. V. (2021). Flagging fusion: Phosphatidylserine signaling in cell–cell fusion. Journal of Biological Chemistry. Available at: [Link][5]

-

Wikipedia. (n.d.). Proximity ligation assay. Wikipedia. Available at: [Link][34]

-

Hegazy, M., et al. (2020). Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ. Bio-protocol. Available at: [Link][35]

-

Gualtieri, A., et al. (2021). The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues. Methods in Molecular Biology. Available at: [Link][37]

-

Roman-Perez, E., et al. (2022). Lactadherin: From a Well-Known Breast Tumor Marker to a Possible Player in Extracellular Vesicle-Mediated Cancer Progression. International Journal of Molecular Sciences. Available at: [Link][50]

-

Palacio, D. D., et al. (2023). Lactadherin's Multistate Binding Predicts Stable Membrane-bound Conformations of Factors V and VIII's C domains. bioRxiv. Available at: [Link][14]

-

Skroza, D., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods. Available at: [Link][26]

-

Julkowska, M. M. (2019). Liposome binding assay. protocols.io. Available at: [Link][23]

-

Julkowska, M. M., et al. (2013). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid-Protein Interactions. Methods in Molecular Biology. Available at: [Link][22]

Sources

- 1. The distribution and function of phosphatidylserine in cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylserine Asymmetry Promotes the Membrane Insertion of a Transmembrane Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. colorado.edu [colorado.edu]

- 5. Flagging fusion: Phosphatidylserine signaling in cell–cell fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of phosphatidylserine in recognition of apoptotic cells by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]

- 8. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 9. Phosphatidylserine (PS): Structure, Functions, and Detection - MetwareBio [metwarebio.com]

- 10. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ca(2+) bridges the C2 membrane-binding domain of protein kinase Calpha directly to phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bovine Lactadherin as a Calcium-independent Imaging Agent of Phosphatidylserine Expressed on the Surface of Apoptotic HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lactadherin’s Multistate Binding Predicts Stable Membrane-bound Conformations of Factors V and VIII’s C domains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phosphatidylserine - Wikipedia [en.wikipedia.org]

- 20. rupress.org [rupress.org]

- 21. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Liposome binding assay [protocols.io]

- 24. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. molbiolcell.org [molbiolcell.org]

- 30. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. m.youtube.com [m.youtube.com]

- 32. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Assessing in situ phosphoinositide-protein interactions through fluorescence proximity ligation assay in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Proximity ligation assay - Wikipedia [en.wikipedia.org]

- 35. cris.tau.ac.il [cris.tau.ac.il]

- 36. 近接ライゲーションアッセイ(PLA)の原理 [sigmaaldrich.com]

- 37. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]

- 38. Crystal Structure of the Bovine Lactadherin C2 Domain, a Membrane Binding Motif, Shows Similarity to the C2 Domains of Factor V and Factor VIII - PMC [pmc.ncbi.nlm.nih.gov]

- 39. The phosphatidylserine binding site of the factor Va C2 domain accounts for membrane binding but does not contribute to the assembly or activity of a human factor Xa-factor Va complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. annualreviews.org [annualreviews.org]

- 41. scite.ai [scite.ai]

- 42. molbiolcell.org [molbiolcell.org]

- 43. Phosphatidylserine induces apoptosis in adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. phys.libretexts.org [phys.libretexts.org]

- 45. The chirality of phosphatidylserine and the activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 46. Studying protein–lipid interactions [asbmb.org]

- 47. mdpi.com [mdpi.com]

- 48. pubs.acs.org [pubs.acs.org]

- 49. Beyond apoptosis: the mechanism and function of phosphatidylserine asymmetry in the membrane of activating mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 50. mdpi.com [mdpi.com]

Introduction: The Significance of Bovine Phosphatidylserine in Cellular Biology

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Bovine Phosphatidylserine

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylserine (PS) is a crucial phospholipid, vital for a multitude of cellular functions, from maintaining the integrity of cell membranes to regulating critical signaling pathways.[][2] While it is a minor component of most biological membranes, its role is anything but minor.[3] Structurally, PS consists of a glycerol backbone, two fatty acid chains, a phosphate group, and a serine head group, which confers a net negative charge at physiological pH.[4][5] In healthy cells, PS is asymmetrically distributed, predominantly sequestered in the inner leaflet of the plasma membrane.[4][6] The focus of this guide, bovine-derived phosphatidylserine, has historically been a primary source for research and supplementation due to its abundance in the bovine brain.[7][8] Understanding the cellular mechanisms that govern the uptake and subsequent metabolic fate of exogenous bovine PS is paramount for its application in therapeutics and as a research tool. This guide provides a detailed exploration of these processes, offering both foundational knowledge and practical methodologies for the discerning scientist.

Part 1: The Gateway to the Cell: Recognition of Phosphatidylserine

The journey of bovine PS into a cell begins at the cell surface. The translocation of PS from the inner to the outer leaflet of the plasma membrane is a universally recognized "eat-me" signal, most notably during apoptosis, or programmed cell death.[6][9][10] This externalization transforms the cell into a target for phagocytes, such as macrophages, which are responsible for clearing apoptotic cells without inducing an inflammatory response.[11][12]

Receptors and Bridging Molecules: The Gatekeepers of PS Uptake

The recognition of exposed PS is a sophisticated process mediated by a variety of receptors on the phagocyte surface. These can be broadly categorized into two groups:

-

Direct PS Receptors: These receptors bind directly to PS. Prominent examples include T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), Brain-specific angiogenesis inhibitor 1 (BAI1), and Stabilin-1/2.[10][11]

-

Indirect Recognition via Opsonins: In this mechanism, soluble bridging molecules, or opsonins, bind to PS on the target cell and are then recognized by receptors on the phagocyte. Key opsonins include Growth arrest-specific 6 (Gas6) and Milk fat globule-EGF factor 8 (MFG-E8), which bridge PS to the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases and integrins (e.g., αvβ3/β5), respectively.[9]

This intricate network of receptors and bridging molecules ensures a robust and efficient system for the identification and subsequent engulfment of PS-exposing cells or particles. The engagement of these receptors often triggers anti-inflammatory signaling pathways, a critical aspect of the therapeutic potential of PS.[11][13]

Caption: Recognition pathways for exposed phosphatidylserine on a target cell by a phagocyte.

Part 2: The Process of Internalization: From Binding to Engulfment

Once recognized, particles exposing PS, such as liposomes formulated with bovine PS, are internalized primarily through a specialized form of phagocytosis known as efferocytosis (the clearance of apoptotic cells). This process is critical not only for tissue homeostasis but also serves as a key mechanism for macrophage-targeted drug delivery.[5][14]

Efferocytosis: A Step-by-Step Overview

-

"Find-me" Signals: Apoptotic cells release soluble signals that attract phagocytes.[10]

-

Recognition and Tethering: As described above, phagocyte receptors bind to PS, securing the target.

-

Signal Transduction: Receptor engagement activates intracellular signaling cascades, often involving the Rac1 GTPase, leading to cytoskeletal rearrangements.[9]

-

Engulfment: The phagocyte extends pseudopods that surround the target, eventually fusing to form an intracellular vesicle called a phagosome.

-

Phagosome Maturation: The phagosome matures by fusing with lysosomes, leading to the degradation of its contents.

Experimental Protocol: In Vitro Phagocytosis Assay Using Fluorescently Labeled PS Liposomes

This protocol provides a robust method to quantify the uptake of bovine PS-containing liposomes by macrophages in culture. The causality behind this design is to mimic the presentation of PS on apoptotic cells and use fluorescence as a quantitative measure of internalization.

Materials:

-

Bovine brain-derived Phosphatidylserine (PS)

-

Phosphatidylcholine (PC)

-

Cholesterol

-

Fluorescent lipid dye (e.g., NBD-PE or TopFluor-PS)

-

Macrophage cell line (e.g., J774 or RAW 264.7)

-

Cell culture medium (e.g., DMEM) and supplements

-

Trypan Blue or other viability stain

-

Flow cytometer

Methodology:

-

Liposome Preparation (Self-Validating Step):

-

Co-dissolve PC, Cholesterol, bovine PS, and a fluorescent lipid dye in chloroform in a round-bottom flask. A typical molar ratio is 55:20:25:0.5 (PC:Chol:PS:Dye). Rationale: This composition creates stable liposomes that effectively display PS on their surface.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the film with a buffered solution (e.g., PBS) by vortexing, followed by sonication or extrusion through polycarbonate membranes to create small unilamellar vesicles (SUVs) of a defined size.

-

Validation: Characterize liposome size and zeta potential using dynamic light scattering (DLS) to ensure consistency between batches.

-

-

Cell Culture and Treatment:

-

Plate macrophages at a suitable density and allow them to adhere overnight.

-

Wash the cells and incubate them with the fluorescently labeled PS-liposomes at 37°C for a specified time course (e.g., 30, 60, 120 minutes). Rationale: A time-course experiment is crucial to understand the kinetics of uptake.

-

Include a negative control of liposomes without PS to assess non-specific uptake.

-

Include a 4°C control where cells are incubated with PS-liposomes on ice. Rationale: Phagocytosis is an active, energy-dependent process; low temperature will inhibit it, allowing for the measurement of surface binding versus internalization.

-

-

Quantification of Uptake:

-

After incubation, wash the cells thoroughly with cold PBS to remove non-adherent liposomes.

-

To distinguish between bound and internalized liposomes, add Trypan Blue to the cell suspension just before analysis. Rationale: Trypan Blue can quench the fluorescence of surface-bound NBD, allowing for the specific measurement of internalized fluorescence.

-

Detach the cells using a gentle cell scraper or enzyme-free dissociation buffer.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel.

-

-

Data Analysis:

-

Calculate the mean fluorescence intensity (MFI) for each condition.

-

The percentage of phagocytic cells can be determined by gating on the fluorescent-positive population.

-

Compare the MFI of the 37°C samples to the 4°C controls to quantify active uptake.

-

Caption: Experimental workflow for quantifying macrophage uptake of fluorescently labeled PS liposomes.

Part 3: The Intracellular Journey: Metabolic Fate of Bovine PS

Following internalization, the phagosome containing the bovine PS fuses with lysosomes. Here, lysosomal enzymes, including phospholipases, break down the PS into its constituent components: glycerol, fatty acids, and serine.[2][15] These components then enter the cell's metabolic pool and can be utilized in several ways.

Key Metabolic Pathways

-

Re-synthesis and Membrane Incorporation: The fatty acids and serine can be used by the cell to synthesize new phospholipids, including new PS, in the endoplasmic reticulum.[2][15] This newly synthesized PS is then transported to other cellular membranes.[15][16]

-

Conversion to Other Phospholipids: A primary fate of PS is its conversion to phosphatidylethanolamine (PE). This occurs in the mitochondria via the enzyme phosphatidylserine decarboxylase (PSD).[2] PE is a major component of cellular membranes.

-

Energy Production: The fatty acids derived from the breakdown of bovine PS can undergo β-oxidation in the mitochondria to generate ATP. The glycerol backbone can enter the glycolysis pathway.

-

Signaling Roles: While the bulk of exogenous PS is likely catabolized, it's also plausible that some intact PS or its derivatives (like lyso-PS) could participate in intracellular signaling before degradation.[2][17]

The specific fatty acid composition of bovine PS, which is rich in stearic acid (18:0) and docosahexaenoic acid (DHA, 22:6), can influence the properties of the membranes into which these fatty acids are incorporated, potentially affecting membrane fluidity and the function of membrane-bound proteins.[8]

Caption: Intracellular metabolic pathways for internalized bovine phosphatidylserine.

Part 4: Analytical Methodologies for Tracking PS

To rigorously study the uptake and metabolism of bovine PS, researchers must employ a range of sophisticated analytical techniques. The choice of method depends on the specific question being addressed, whether it's quantification of uptake, visualization of subcellular localization, or characterization of metabolic products.

Summary of Key Analytical Techniques

| Technique | Principle | Key Applications | Advantages | Limitations |

| Flow Cytometry | Measures fluorescence of individual cells labeled with fluorescent PS analogues. | Quantifying cellular uptake in a large population of suspension or adherent cells. | High-throughput, quantitative, can co-stain for other markers. | Provides population average, limited spatial resolution. |

| Fluorescence Microscopy | Visualizes the subcellular localization of fluorescently labeled PS.[18] | Tracking the intracellular trafficking of PS from the plasma membrane to organelles. | High spatial resolution, provides single-cell data, live-cell imaging is possible. | Can be prone to photobleaching, potential for artifacts from fluorescent tags. |

| Mass Spectrometry (MS) | Identifies and quantifies lipids based on their mass-to-charge ratio.[4][8] | Characterizing the fatty acid profile of PS, tracing the metabolic fate using stable isotope-labeled PS. | Highly specific and sensitive, can distinguish molecular species.[8] | Requires lipid extraction, complex sample preparation, lower throughput. |

| Thin-Layer Chromatography (TLC) | Separates different lipid classes based on their polarity.[3][4] | Isolating PS from other phospholipids for quantification or further analysis. | Simple, inexpensive for lipid class separation. | Low resolution, not suitable for distinguishing molecular species, often requires radiolabeling for quantification. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Measures the amount of externalized PS using an annexin-conjugated paramagnetic reporter.[19][20] | Quantifying the absolute amount of PS on the cell surface.[19][20] | Highly quantitative for surface-exposed PS. | Specialized equipment required, less common than other methods. |

Part 5: Bovine PS in Drug Development and Therapeutics

The inherent ability of exposed PS to be recognized and engulfed by macrophages makes it an ideal tool for targeted drug delivery.[5][14] Liposomes and nanoparticles decorated with PS can be used to deliver therapeutic agents specifically to macrophages.[14][21] This is particularly valuable in treating diseases where macrophages play a central role, such as certain cancers, inflammatory disorders, and infectious diseases.[6][21] By mimicking apoptotic cells, these PS-decorated nanocarriers can enhance drug delivery to the target site while potentially leveraging the anti-inflammatory signaling associated with PS recognition.[21]

Conclusion

The cellular uptake and metabolism of bovine phosphatidylserine is a multifaceted process, initiated by specific recognition at the cell surface and culminating in the integration of its components into the host cell's metabolic and structural pathways. From its foundational role as an "eat-me" signal to its sophisticated application in targeted drug delivery, the journey of PS into and through the cell is a testament to its biological importance. A thorough understanding of these mechanisms, supported by robust experimental methodologies as outlined in this guide, is essential for professionals seeking to harness the full potential of this remarkable phospholipid in research and medicine.

References

-

Penberthy, K. K. & Ravichandran, K. S. (2016). Apoptotic cell recognition receptors and scavenger receptors. Immunological Reviews, 269(1), 41-59. [Link]

-

Scott, R. S., McMahon, E. J., Pop, S. M., Reap, E. A., Caricchio, R., Cohen, P. L., Earp, H. S., & Matsushima, G. K. (2001). Phagocytosis and clearance of apoptotic cells is mediated by MER. Nature, 411(6834), 207-211. [Link]

-

Ravichandran, K. S. (2011). Phosphatidylserine receptors: what is the new RAGE? EMBO reports, 12(4), 284–285. [Link]

-

Ravichandran, K. S. (2010). Find-me and eat-me signals in apoptotic cell clearance. Nature Reviews Immunology, 10(12), 863-868. [Link]

-

Creative Biolabs. (n.d.). Phosphatidylserine (PS). Creative Biolabs. [Link]

-

Kay, J. G., Koivusalo, M., Ma, X., D'Alessandro, A., & Grinstein, S. (2012). Phosphatidylserine dynamics in cellular membranes. Molecular biology of the cell, 23(11), 2198–2212. [Link]

-

Fabisiak, J. P., Borisenko, G. G., & Kagan, V. E. (2005). Quantitative method of measuring phosphatidylserine externalization during apoptosis using electron paramagnetic resonance spectroscopy and annexin-conjugated iron. Methods in molecular biology (Clifton, N.J.), 291, 457–464. [Link]

-

Birge, R. B., Boeltz, S., Kumar, S., Carlson, J., Wanderley, J., Calianese, D., & Ucker, D. (2016). Phosphatidylserine is a global immunosuppressive signal in efferocytosis, infectious disease, and cancer. Cell Death & Differentiation, 23(6), 962-978. [Link]

-

Zhang, X., Wang, Y., Li, Y., Wang, Y., Wang, Y., & Zhang, Y. (2025). Phosphatidylserine-decorated delivery platform helps alleviate acute lung injury via potentiating macrophage targeting. Journal of lipid research, 66(5), 100799. [Link]

-

Fabisiak, J. P., Borisenko, G. G., & Kagan, V. E. (2005). Quantitative method of measuring phosphatidylserine externalization during apoptosis using electron paramagnetic resonance spectroscopy and annexin-conjugated iron. Methods in Molecular Biology, 291, 457-464. [Link]

-

Wang, J., Zhang, Y., & Li, G. (2017). Detection of phosphatidylserine in the plasma membrane of single apoptotic cells using electrochemiluminescence. Analyst, 142(5), 797-802. [Link]

-

Fadok, V. A., Voelker, D. R., Campbell, P. A., Cohen, J. J., Bratton, D. L., & Henson, P. M. (1992). Exposure of phosphatidylserine on the surface of apoptotic lymphocytes triggers specific recognition and removal by macrophages. The Journal of Immunology, 148(7), 2207-2216. [Link]

-

Vance, J. E. (2008). Metabolism and functions of phosphatidylserine. Progress in lipid research, 47(4), 207–224. [Link]

-

Vance, J. E., & Steenbergen, R. (2005). Metabolism and functions of phosphatidylserine. Progress in lipid research, 44(4), 207–234. [Link]

-

Malcor, J. D., Puts, L. L., Wannez, A., Sarr, M., Faccinetto, C., & Heemskerk, J. W. (2019). Stereochemistry- and concentration-dependent effects of phosphatidylserine enrichment on platelet function. Biochimica et biophysica acta. Molecular and cell biology of lipids, 1864(11), 158500. [Link]

-

Zhang, N., Liu, H., & Xu, X. (2022). Phosphatidylserine, inflammation, and central nervous system diseases. Frontiers in Aging Neuroscience, 14, 972339. [Link]

-

Vance, J. E., & Steenbergen, R. (2005). Metabolism and functions of phosphatidylserine. Progress in Lipid Research, 44(4), 207-234. [Link]

-

Moser von Filseck, J., Čopič, A., Delfosse, V., Vanni, S., Jackson, C. L., Bourguet, W., & Drin, G. (2015). Transport Pathways That Contribute to the Cellular Distribution of Phosphatidylserine. Frontiers in cell and developmental biology, 3, 58. [Link]

-

Kay, J. G., & Grinstein, S. (2013). Sensing phosphatidylserine in cellular membranes. Sensors (Basel, Switzerland), 13(11), 15445–15457. [Link]

-

Moser von Filseck, J., Čopič, A., Delfosse, V., Vanni, S., Jackson, C. L., Bourguet, W., & Drin, G. (2015). Transport Pathways That Contribute to the Cellular Distribution of Phosphatidylserine. Frontiers in cell and developmental biology, 3, 58. [Link]

-

Ford Brewer. (2017, December 23). Phosphatidyl Serine: Brain food, Cow's brain, or snake oil? [Video]. YouTube. [Link]

-

Tani, M., & Kuge, O. (2014). Role of phosphatidylserine in the localization of cell surface membrane proteins in yeast. Molecular and cellular biology, 34(10), 1883–1894. [Link]

-

Gu, Z., Liu, J., & Cui, G. (2007). Comparison of molecular species of various transphosphatidylated phosphatidylserine (PS) with bovine cortex PS by mass spectrometry. Chemistry and physics of lipids, 148(1), 1–11. [Link]

-

Blokland, A., Honig, W., Brouns, F., & Jolles, J. (1999). Cognition-enhancing properties of subchronic phosphatidylserine (PS) treatment in middle-aged rats: comparison of bovine cortex PS with egg PS and soybean PS. Nutrition (Burbank, Los Angeles County, Calif.), 15(10), 778–783. [Link]

-

Kay, J. G., & Grinstein, S. (2013). Sensing phosphatidylserine in cellular membranes. Sensors, 13(11), 15445-15457. [Link]

Sources

- 2. Metabolism and functions of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 5. Phosphatidylserine (PS) - Creative Biolabs [creative-biolabs.com]

- 6. Phosphatidylserine: paving the way for a new era in cancer therapies - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00511B [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. Comparison of molecular species of various transphosphatidylated phosphatidylserine (PS) with bovine cortex PS by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphatidylserine recognition by phagocytes: a view to a kill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphatidylserine receptors: what is the new RAGE? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of phosphatidylserine recognition receptors in multiple biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphatidylserine receptor and apoptosis: consequences of a non-ingested meal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptotic cell recognition receptors and scavenger receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylserine (PS) Liposomes - CD Bioparticles [cd-bioparticles.net]

- 15. Frontiers | Transport Pathways That Contribute to the Cellular Distribution of Phosphatidylserine [frontiersin.org]

- 16. Transport Pathways That Contribute to the Cellular Distribution of Phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Phosphatidylserine, inflammation, and central nervous system diseases [frontiersin.org]

- 18. Phosphatidylserine dynamics in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative Method of Measuring Phosphatidylserine Externalization During Apoptosis Using Electron Paramagnetic Resonance Spectroscopy and Annexin-Conjugated Iron | Springer Nature Experiments [experiments.springernature.com]

- 20. Quantitative method of measuring phosphatidylserine externalization during apoptosis using electron paramagnetic resonance spectroscopy and annexin-conjugated iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phosphatidylserine-decorated delivery platform helps alleviate acute lung injury via potentiating macrophage targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel at the Gate: A Technical Guide to Phosphatidylserine Externalization as a Core Biomarker for Cellular Stress

This guide provides an in-depth exploration of phosphatidylserine (PS) externalization, a pivotal and universally recognized biomarker for cellular stress, particularly in the context of apoptosis. While the principles discussed are broadly applicable across mammalian species, this document serves as a core technical resource for researchers, scientists, and drug development professionals working with a variety of cell systems, including those of bovine origin. We will delve into the molecular choreography of PS translocation, provide validated protocols for its detection, and discuss its application in assessing cellular health and the efficacy of novel therapeutics.

Part 1: The Principle of Asymmetry and the Signal of Distress

In healthy, viable cells, the plasma membrane maintains a strictly controlled asymmetric distribution of phospholipids. Phosphatidylserine, an anionic phospholipid, is actively sequestered to the inner leaflet of the plasma membrane, facing the cytosol.[1][2] This localization is crucial for maintaining membrane integrity and preventing unwanted intercellular signaling.[3] This asymmetry is maintained by ATP-dependent enzymes known as flippases.[4][5]

However, upon the induction of cellular stress, particularly during the early stages of apoptosis, this asymmetry is rapidly lost.[6] This disruption leads to the exposure of PS on the outer leaflet of the cell membrane, transforming it into an "eat-me" signal for phagocytic cells, ensuring the quiet and efficient removal of dying cells without inducing an inflammatory response.[3][7] This externalization of PS is a highly conserved and early hallmark of apoptosis, making it an invaluable biomarker for assessing cellular viability and cytotoxicity.[8][9]

Part 2: The Molecular Machinery of Phosphatidylserine Externalization

The translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane is a tightly regulated process orchestrated by a specific set of enzymes in response to pro-apoptotic signals. This process involves the coordinated action of caspases, flippases, and scramblases.

The Role of Caspases: Caspases, a family of cysteine-dependent aspartate-specific proteases, are central executioners of apoptosis.[10] Upon activation through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[11]

Inactivation of Flippases and Activation of Scramblases: Key targets of executioner caspases (like caspase-3 and -7) in the context of PS externalization are the flippases (e.g., ATP11A and ATP11C) and scramblases (e.g., Xkr8).[5][12]

-

Flippase Inactivation: Caspases cleave and inactivate the flippases responsible for returning PS to the inner leaflet.[5] This cessation of inward transport is a critical first step.

-

Scramblase Activation: Concurrently, caspases cleave and activate scramblases.[4] Unlike flippases, scramblases are ATP-independent and facilitate the bidirectional, non-specific movement of phospholipids between the two leaflets of the plasma membrane. This leads to the rapid randomization of phospholipid distribution and the appearance of PS on the cell surface.[5]

It is important to note that while apoptosis is the most well-characterized trigger for PS externalization, other forms of cell death, such as necroptosis, and even some non-apoptotic cellular processes can also lead to PS exposure, often through calcium-dependent activation of other scramblase families like the TMEM16 family.[10][13]

Signaling Pathway of Apoptotic Phosphatidylserine Externalization

Caption: Caspase-mediated pathway of PS externalization during apoptosis.

Part 3: Detection and Quantification of Externalized Phosphatidylserine

The most widely used and reliable method for detecting externalized PS is the Annexin V binding assay.[6][14] Annexin V is a 35-36 kDa cellular protein that has a high, calcium-dependent affinity for phosphatidylserine.[15] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, APC), it can be used as a specific probe to identify and quantify cells undergoing apoptosis.[16]

To differentiate between different stages of cell death, Annexin V is often used in conjunction with a viability dye, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).[17][18] These dyes are membrane-impermeable and are excluded from live cells and early apoptotic cells which have intact plasma membranes. They can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where they intercalate with DNA and fluoresce.[6]

Data Interpretation:

| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |

| Healthy/Viable | Negative | Negative |

| Early Apoptotic | Positive | Negative |

| Late Apoptotic/Necrotic | Positive | Positive |

| Necrotic | Negative | Positive |

This table summarizes the expected staining patterns for different cell populations in an Annexin V/PI assay.[19]

Experimental Workflow for PS Detection

Caption: General workflow for Annexin V/PI staining.

Detailed Experimental Protocols

Protocol 1: Quantification of Apoptosis by Flow Cytometry

This protocol provides a robust method for the quantitative analysis of apoptosis using Annexin V and Propidium Iodide staining, followed by flow cytometry.

Materials:

-

Cells of interest (suspension or adherent)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), calcium- and magnesium-free

-

Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[16]

-

Fluorochrome-conjugated Annexin V (e.g., FITC, PE)

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in culture. Treat cells with the desired compound to induce apoptosis for the appropriate duration. Include both positive (e.g., treated with a known apoptosis inducer) and negative (vehicle-treated) controls.[16]

-

Cell Harvesting:

-

Suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Adherent cells: Carefully collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic method or brief trypsinization. Combine the detached cells with the cells from the culture medium.

-

-

Washing: Wash the cell pellet twice with cold PBS to remove any residual medium. Centrifuge at 300 x g for 5 minutes between washes.[18]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[18]

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[17][18] Note: The optimal concentrations of Annexin V and PI may need to be titrated for your specific cell type and experimental conditions.[16]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16] Use appropriate compensation controls for multi-color analysis.

Protocol 2: Visualization of Apoptosis by Fluorescence Microscopy

This protocol allows for the qualitative assessment and visualization of PS externalization on individual cells.

Materials:

-

Cells cultured on glass coverslips or chamber slides

-

Reagents from Protocol 1 (PBS, Binding Buffer, Annexin V, PI)

-

Fluorescence microscope with appropriate filter sets for the chosen fluorochromes

Procedure:

-

Cell Culture and Treatment: Grow cells directly on sterile glass coverslips or in chamber slides. Induce apoptosis as described in Protocol 1.

-

Washing: Gently wash the cells twice with cold PBS.

-

Staining: Add 100 µL of 1X Annexin V Binding Buffer containing pre-diluted fluorochrome-conjugated Annexin V and PI to the cells.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[20]

-

Visualization: Without washing, place the coverslip on a glass slide (if applicable) and immediately visualize the cells under a fluorescence microscope.[20][21]

Part 4: Applications in Research and Drug Development

The detection of externalized phosphatidylserine is a cornerstone technique in many areas of biomedical research and pharmaceutical development.

-

Drug Discovery and Toxicology: PS externalization assays are routinely used in high-throughput screening to assess the cytotoxic effects of new drug candidates.[22] They provide valuable information on whether a compound induces apoptosis or necrosis, which has significant implications for its therapeutic potential and safety profile.

-

Cancer Research: Understanding how cancer cells evade apoptosis is crucial for developing effective therapies. Annexin V assays are used to evaluate the efficacy of chemotherapeutic agents in inducing cancer cell death.[6]

-

Immunology: The clearance of apoptotic cells is a fundamental process in immune regulation. Studying PS exposure helps to elucidate the mechanisms of efferocytosis and its role in both normal physiology and autoimmune diseases.[2]

-

Neuroscience: Neuronal apoptosis is a hallmark of many neurodegenerative diseases. Monitoring PS externalization in neuronal cell cultures is a key tool for investigating disease mechanisms and testing neuroprotective compounds.[11]

Conclusion

The externalization of phosphatidylserine is a highly conserved and reliable biomarker of cellular stress, particularly in the early stages of apoptosis. The Annexin V binding assay, coupled with flow cytometry or fluorescence microscopy, provides a sensitive, specific, and quantitative method for its detection. This technical guide offers a comprehensive overview of the underlying molecular mechanisms and validated protocols to empower researchers in their assessment of cell health, cytotoxicity, and the efficacy of therapeutic interventions. The principles and methodologies described herein are fundamental to a wide range of applications, from basic research to the forefront of drug discovery and development.

References

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).

- The distribution and function of phosphatidylserine in cellular membranes - PubMed. (n.d.).

- Phosphatidylserine - Wikipedia. (n.d.).

- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).

- Phosphatidylserine Externalization Is a Downstream Event of Interleukin-1β–Converting Enzyme Family Protease Activation During Apoptosis | Blood - ASH Publications. (n.d.).

- Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics. (n.d.).

- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).

- Oxidative Signaling Pathway for Externalization of Plasma Membrane Phosphatidylserine During Apoptosis - CDC Stacks. (n.d.).

- Phosphatidylserine (PS): Structure, Functions, and Detection - MetwareBio. (n.d.).

- Phosphatidylserine externalization is a downstream event of interleukin-1 beta-converting enzyme family protease activation during apoptosis - PubMed. (n.d.).

- Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. (n.d.).

- Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses - NIH. (n.d.).

- Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (n.d.).

- The Distribution and Function of Phosphatidylserine in Cellular Membranes. (2010). Annual Review of Biophysics.

- How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells - PubMed Central. (n.d.).